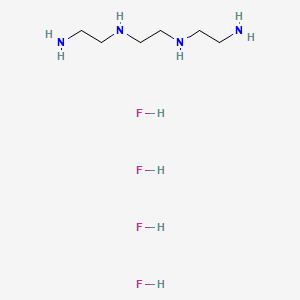
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-, tetrahydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride: is a chemical compound with the molecular formula C6H18N4F4 Triethylenetetramine tetrahydrofluoride . This compound is a derivative of ethylenediamine and is characterized by the presence of multiple amine groups, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrofluoric acid to form the tetrahydrofluoride salt. The reaction typically requires controlled conditions to ensure the correct stoichiometry and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrofluoric acid to obtain the tetrahydrofluoride salt. The process is carried out in specialized reactors to handle the corrosive nature of hydrofluoric acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or halogenated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used to study the interactions between amine groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs that target specific enzymes or receptors. Its multiple amine groups allow for the formation of stable complexes with metal ions, which can be used in drug delivery systems.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a curing agent for epoxy resins and as a hardener in the production of adhesives and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride involves its ability to form stable complexes with metal ions. The multiple amine groups in the compound act as ligands, coordinating with metal ions to form chelates. These chelates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Triethylenetetramine (TETA): Similar structure but without the tetrahydrofluoride component.
Diethylenetriamine (DETA): Contains fewer amine groups compared to 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-.
Ethylenediamine (EDA): The simplest form with only two amine groups.
Uniqueness: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is unique due to its multiple amine groups and the presence of the tetrahydrofluoride component. This combination enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
68444-13-3 |
|---|---|
Molekularformel |
C6H22F4N4 |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrofluoride |
InChI |
InChI=1S/C6H18N4.4FH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H |
InChI-Schlüssel |
FJVXPUQABYUGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCN)N.F.F.F.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


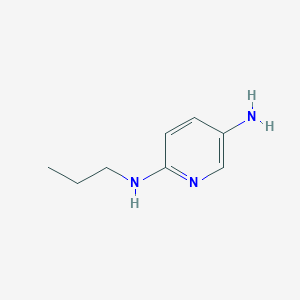
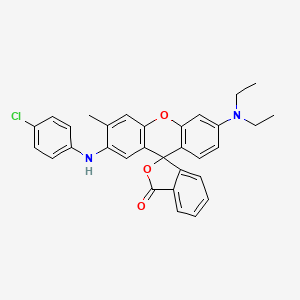

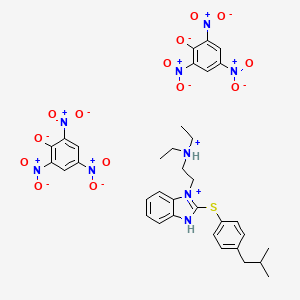
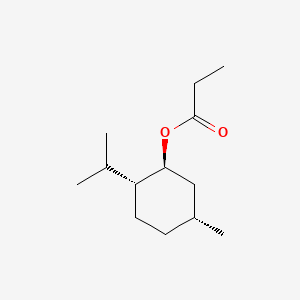

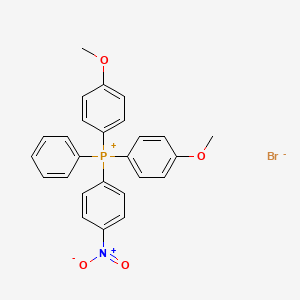
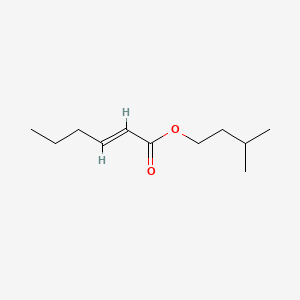
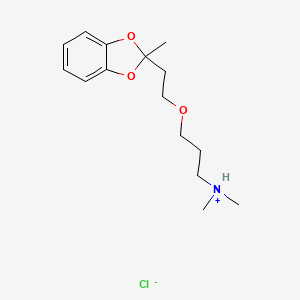


![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
